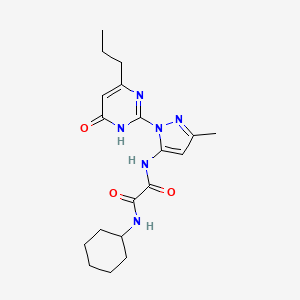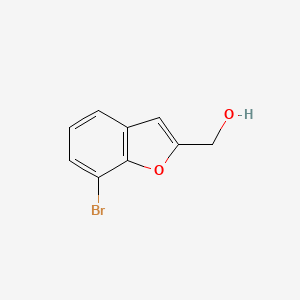
(7-Bromobenzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Ketone Derivatives : A study by Karatas et al. (2006) explored the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, which shares a similar structural framework with (7-Bromobenzofuran-2-yl)methanol. This compound demonstrated significant influence on vitamin and malondialdehyde levels in rats, showcasing its potential in chemical synthesis and biological studies (Karatas, Koca, Kara, & Servi, 2006).
Photochemical Studies : Research by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions provides insights into the behavior of brominated compounds similar to this compound under UV light. This has implications for understanding the environmental fate of such compounds (Eriksson, Green, Marsh, & Bergman, 2004).
NBS/DMSO-mediated Synthesis : Dong and Xu (2018) investigated the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, a process relevant to the production of compounds like this compound. This study highlights novel methods in the efficient preparation of such compounds (Dong & Xu, 2018).
Biomedical Applications
Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based triazoles, which may have structural similarities to this compound. These compounds exhibited high antimicrobial activity, suggesting potential biomedical applications for similar benzofuran derivatives (Sunitha et al., 2017).
In Vitro Cytotoxicity Testing : Công et al. (2020) conducted in vitro cytotoxicity testing on 2-aroylbenzofuran-3-ols, which are chemically related to this compound. Their research provides insights into the potential anticancer properties of similar benzofuran compounds (Công et al., 2020).
Environmental Implications
- Photolytic Behavior : Lenoir et al. (1991) studied the photolytic behavior of halogenated dibenzo-p-dioxins and furans, which could provide insights into the environmental behavior of this compound under similar conditions (Lenoir, Schramm, Hutzinger, & Schedel, 1991).
Catalysis and Material Science
Catalysis with Methanol : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research, involving reactions in methanol, could be relevant for understanding catalytic processes involving this compound (Ghorbanloo & Alamooti, 2017).
Dehydrogenation of Aqueous Methanol : Sinha et al. (2018) investigated the dehydrogenation of aqueous methanol catalyzed by [Ru(trop2dad)], offering insights that could be applicable to reactions involving this compound (Sinha, Trincado, Grützmacher, & de Bruin, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(7-bromo-1-benzofuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOPYYFYXNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

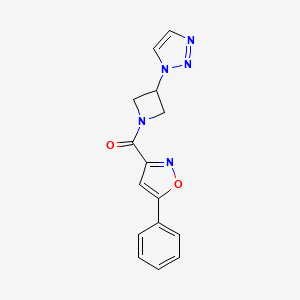
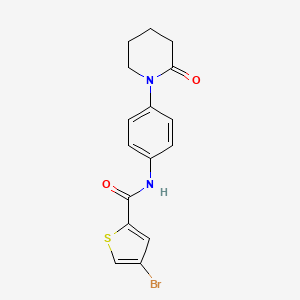
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)

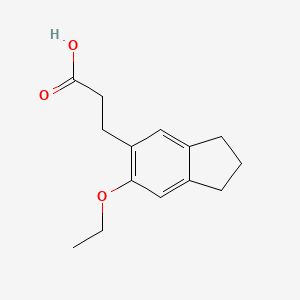

![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
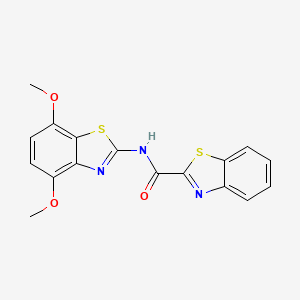
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
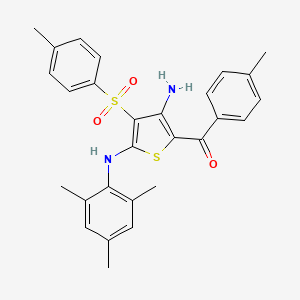

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
